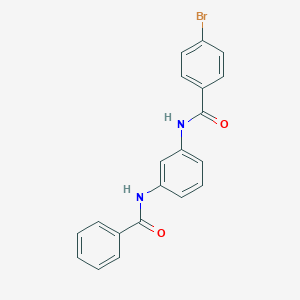

N-(3-benzamidophenyl)-4-bromobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H15BrN2O2 |

|---|---|

Molecular Weight |

395.2 g/mol |

IUPAC Name |

N-(3-benzamidophenyl)-4-bromobenzamide |

InChI |

InChI=1S/C20H15BrN2O2/c21-16-11-9-15(10-12-16)20(25)23-18-8-4-7-17(13-18)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |

InChI Key |

PPDAPIGWGRMZTM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of N-(3-benzamidophenyl)-4-bromobenzamide, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a multi-step process, beginning with the preparation of two key intermediates: N-(3-aminophenyl)benzamide and 4-bromobenzoyl chloride. These intermediates are then coupled to yield the final product. This document outlines the complete experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of N-(3-benzamidophenyl)-4-bromobenzamide is accomplished through a convergent synthesis strategy. The overall reaction scheme is presented below:

Step 1: Synthesis of N-(3-nitrophenyl)benzamide 3-Nitroaniline is acylated with benzoyl chloride in the presence of a base to form N-(3-nitrophenyl)benzamide.

Step 2: Synthesis of N-(3-aminophenyl)benzamide The nitro group of N-(3-nitrophenyl)benzamide is reduced to an amine to yield N-(3-aminophenyl)benzamide. A common method for this transformation is catalytic hydrogenation.

Step 3: Synthesis of 4-bromobenzoyl chloride 4-Bromobenzoic acid is converted to its more reactive acid chloride derivative, 4-bromobenzoyl chloride, using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[1][2]

Step 4: Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide Finally, the intermediate N-(3-aminophenyl)benzamide is acylated with 4-bromobenzoyl chloride to produce the target molecule, N-(3-benzamidophenyl)-4-bromobenzamide.[3]

Experimental Protocols

Step 1: Synthesis of N-(3-nitrophenyl)benzamide

-

In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

-

Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-nitrophenyl)benzamide.

Step 2: Synthesis of N-(3-aminophenyl)benzamide

-

In a hydrogenation vessel, dissolve N-(3-nitrophenyl)benzamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.05 eq).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield N-(3-aminophenyl)benzamide. Further purification may be performed if necessary.

Step 3: Synthesis of 4-bromobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 4-bromobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) or phosphorus pentachloride (PCl₅) (1.1 eq).[1][2] A few drops of dimethylformamide (DMF) can be added as a catalyst when using thionyl chloride.[1]

-

Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the evolution of HCl or SO₂ gas.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-bromobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[2]

Step 4: Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide

-

Dissolve N-(3-aminophenyl)benzamide (1.0 eq) in a dry, aprotic solvent like DCM or THF in a round-bottom flask.

-

Add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq) and stir the solution at room temperature.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, work up the reaction as described in Step 1 (quenching with water, extraction, washing, and drying).

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to obtain pure N-(3-benzamidophenyl)-4-bromobenzamide.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yield for the final product is an estimated value based on typical acylation reactions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | Solid | 111-115 | - |

| Benzoyl chloride | C₇H₅ClO | 140.57 | Liquid | -1 | - |

| N-(3-nitrophenyl)benzamide | C₁₃H₁₀N₂O₃ | 242.23 | Solid | 153-156 | 85-95 |

| N-(3-aminophenyl)benzamide | C₁₃H₁₂N₂O | 212.25 | Solid | 123-126 | >90 (crude) |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Solid | 252-254 | - |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Solid | 36-39[4] | 90-95[2] |

| N-(3-benzamidophenyl)-4-bromobenzamide | C₂₀H₁₅BrN₂O₂ | 395.25 | Solid | Not available | 80-90 (estimated) |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of N-(3-benzamidophenyl)-4-bromobenzamide.

Caption: Synthetic workflow for N-(3-benzamidophenyl)-4-bromobenzamide.

References

An In-depth Technical Guide to the Chemical Properties of N-(3-aminophenyl)-4-bromobenzamide

Introduction

N-(3-aminophenyl)-4-bromobenzamide is a synthetic organic compound featuring a brominated benzamide core linked to an aminophenyl group. This structure is of interest in medicinal chemistry and materials science due to the versatile reactivity of the amino and bromo functional groups, which allow for further chemical modifications. The benzamide scaffold is a common feature in many biologically active molecules.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of N-(3-aminophenyl)-4-bromobenzamide.

| Property | Value |

| CAS Number | 898170-52-0[1][2] |

| Molecular Formula | C₁₃H₁₁BrN₂O[1][2] |

| Molecular Weight | 291.14 g/mol [1][2][3] |

| Predicted Boiling Point | 363.9 ± 27.0 °C[1] |

| Predicted Density | 1.558 ± 0.06 g/cm³[1] |

| Predicted pKa | 12.85 ± 0.70[1] |

| Purity | Min. 95% (as supplied by vendors)[3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of N-(3-aminophenyl)-4-bromobenzamide are not extensively published, a standard and reliable method involves the acylation of a diamine with an acid chloride. A plausible synthetic route is the reaction of 3-phenylenediamine with 4-bromobenzoyl chloride.

General Experimental Protocol: Amide Coupling

This protocol is a standard procedure for the synthesis of benzamides from anilines and benzoyl chlorides.

Materials:

-

m-Phenylenediamine (1.0 equivalent)

-

4-Bromobenzoyl chloride (1.0 equivalent)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or pyridine as a base (1.1 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Dissolve m-phenylenediamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

In a separate flask, dissolve 4-bromobenzoyl chloride in anhydrous DCM.

-

Add the 4-bromobenzoyl chloride solution dropwise to the cooled m-phenylenediamine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure N-(3-aminophenyl)-4-bromobenzamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Potential Biological Activity and Signaling Pathways

Specific biological activity data for N-(3-aminophenyl)-4-bromobenzamide is not available. However, the benzamide functional group is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzamide have been reported to exhibit various activities, including:

-

Anticancer Activity: Some benzamide derivatives act as histone deacetylase (HDAC) inhibitors or disrupt other cellular pathways crucial for cancer cell survival.

-

Antimicrobial Activity: Benzamide-containing molecules have shown efficacy against various bacterial and fungal strains by potentially disrupting cell wall synthesis or other essential metabolic processes.

-

Antiviral Activity: Certain N-phenylbenzamide derivatives have been investigated as potential anti-HBV agents.[4]

Given these precedents, N-(3-aminophenyl)-4-bromobenzamide could be a candidate for screening in these therapeutic areas. The primary amine group also provides a handle for further derivatization to explore structure-activity relationships.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a benzamide derivative might exert anticancer effects, for example, through the inhibition of a key signaling pathway kinase. This is a generalized representation and has not been experimentally validated for N-(3-aminophenyl)-4-bromobenzamide.

Conclusion

N-(3-aminophenyl)-4-bromobenzamide is a readily synthesizable compound with potential for further chemical elaboration. While its specific biological activities are yet to be determined, its structural similarity to other biologically active benzamides suggests it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore its chemical reactivity and pharmacological profile.

References

Technical Guide: N-(3-aminophenyl)-4-bromobenzamide (CAS 898170-52-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)-4-bromobenzamide is a synthetic organic compound identified by the CAS number 898170-52-0. Structurally, it belongs to the class of aminophenyl benzamides, a scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This document provides a comprehensive overview of the known properties of N-(3-aminophenyl)-4-bromobenzamide, alongside a discussion of its potential pharmacological relevance based on the activities of structurally related compounds. Given the limited publicly available data specific to this compound, this guide also incorporates general methodologies and potential mechanisms of action associated with the broader class of aminophenyl benzamides.

Physicochemical Properties

The fundamental physicochemical properties of N-(3-aminophenyl)-4-bromobenzamide are summarized in the table below. This information is crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| CAS Number | 898170-52-0 | N/A |

| Chemical Name | N-(3-aminophenyl)-4-bromobenzamide | N/A |

| Molecular Formula | C₁₃H₁₁BrN₂O | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Synthesis and Characterization

General Synthesis Protocol

A common method for the synthesis of N-aryl benzamides is the acylation of an aniline derivative with a benzoyl chloride. In this case, 3-aminoaniline (m-phenylenediamine) would be reacted with 4-bromobenzoyl chloride.

Reaction Scheme:

Caption: General synthesis of N-(3-aminophenyl)-4-bromobenzamide.

Experimental Workflow:

Caption: A typical experimental workflow for synthesis and purification.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoaniline in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for instance, pyridine or triethylamine, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 4-bromobenzoyl chloride in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-(3-aminophenyl)-4-bromobenzamide by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Pharmacological Profile and Mechanism of Action

There is no specific pharmacological data available for N-(3-aminophenyl)-4-bromobenzamide in peer-reviewed literature. However, the aminophenyl benzamide scaffold is a known pharmacophore in several classes of therapeutic agents. Therefore, we can hypothesize potential biological activities for this compound based on its structural features.

As a Potential Histone Deacetylase (HDAC) Inhibitor

Aminophenyl benzamides are a well-established class of histone deacetylase (HDAC) inhibitors. These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.

Hypothesized Signaling Pathway:

References

An In-depth Technical Guide to the Molecular Structure of N-(3-benzamidophenyl)-4-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(3-benzamidophenyl)-4-bromobenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related molecules to propose a viable synthetic route and predict its spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar bis-amide phenylenediamine derivatives in drug discovery and materials science.

Molecular Structure and Identifiers

N-(3-benzamidophenyl)-4-bromobenzamide is a diamide derivative of m-phenylenediamine. Its structure features a central 1,3-disubstituted benzene ring where the two amino groups are acylated with a benzoyl group and a 4-bromobenzoyl group, respectively.

Molecular Structure Diagram:

Molecular structure of N-(3-benzamidophenyl)-4-bromobenzamide.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | N-(3-benzamidophenyl)-4-bromobenzamide |

| Molecular Formula | C₂₀H₁₅BrN₂O₂ |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |

| InChIKey | InChIKey=FJLBCMHDVJQJRN-UHFFFAOYSA-N |

| CAS Number | Not available |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 395.25 g/mol |

| LogP | 5.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 102.3 cm³ |

| Topological Polar Surface Area | 58.2 Ų |

Proposed Synthesis

A plausible and efficient synthesis of N-(3-benzamidophenyl)-4-bromobenzamide involves a two-step sequential acylation of m-phenylenediamine. This approach allows for the controlled introduction of the two different acyl groups.

Synthetic Workflow Diagram:

Proposed two-step synthesis of N-(3-benzamidophenyl)-4-bromobenzamide.

Experimental Protocols

Step 1: Synthesis of N-(3-aminophenyl)benzamide (Intermediate)

This protocol is adapted from general procedures for the selective mono-acylation of diamines.[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Acylating Agent: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of benzoyl chloride (14.06 g, 0.1 mol) in 50 mL of the same solvent dropwise over a period of 1 hour, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-aminophenyl)benzamide.

Step 2: Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide (Final Product)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the N-(3-aminophenyl)benzamide (0.05 mol) obtained from Step 1 in 100 mL of a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) containing a base such as triethylamine or pyridine (1.2 equivalents).

-

Addition of Second Acylating Agent: To this solution, add a solution of 4-bromobenzoyl chloride (0.055 mol) in 50 mL of the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water with stirring.

-

Purification: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure N-(3-benzamidophenyl)-4-bromobenzamide.[2]

Spectroscopic Data (Predicted)

As no direct experimental spectroscopic data for N-(3-benzamidophenyl)-4-bromobenzamide has been reported, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of its structure and comparison with data from m-phenylenediamine, benzamide, 4-bromobenzamide, and N,N'-(1,3-phenylene)dibenzamide.[3][4][5]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | s | 1H | N-H (benzamido) | Amide protons typically appear as sharp singlets at high chemical shifts. |

| ~10.2 | s | 1H | N-H (4-bromobenzamido) | Similar to the other amide proton, but in a slightly different chemical environment. |

| ~8.0-7.9 | m | 4H | Ar-H (benzoyl & 4-bromobenzoyl ortho to C=O) | Protons ortho to the carbonyl group are deshielded. |

| ~7.8-7.5 | m | 7H | Ar-H (remaining benzoyl, 4-bromobenzoyl, and central phenyl) | Overlapping multiplets for the remaining aromatic protons. |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~166 | C=O (benzamido) | Carbonyl carbons of amides typically resonate in this region. |

| ~165 | C=O (4-bromobenzamido) | Similar to the other carbonyl carbon. |

| ~140 | C-N (central phenyl) | Aromatic carbons attached to nitrogen are deshielded. |

| ~135-120 | Ar-C | Aromatic carbons of the three phenyl rings. |

| ~125 | C-Br (4-bromobenzoyl) | The carbon attached to bromine will be in the lower end of the aromatic region. |

| ~120-110 | Ar-CH (central phenyl) | Aromatic carbons on the central ring influenced by the two amide groups. |

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of N-(3-benzamidophenyl)-4-bromobenzamide, the benzamide and substituted benzamide moieties are present in a wide range of biologically active compounds. For instance, various N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[6] The structural motif of a central phenylenediamine core with two amide linkages is also found in molecules with applications in materials science, such as high-performance polymers.

Given the structural features, N-(3-benzamidophenyl)-4-bromobenzamide could be investigated for a variety of biological activities, including but not limited to:

-

Enzyme Inhibition: The amide linkages and aromatic rings could facilitate interactions with the active sites of various enzymes.

-

Receptor Binding: The molecule's shape and electronic properties might allow it to bind to specific cellular receptors.

-

Antimicrobial Activity: Many amide-containing compounds exhibit antimicrobial properties.[7]

Logical Relationship Diagram for Potential Biological Investigation:

Logical workflow for investigating the potential biological activities.

Further research, including in vitro and in vivo studies, would be necessary to elucidate any specific biological activities and the signaling pathways in which N-(3-benzamidophenyl)-4-bromobenzamide might be involved.

Conclusion

This technical guide has provided a detailed theoretical framework for the molecular structure, synthesis, and potential properties of N-(3-benzamidophenyl)-4-bromobenzamide. While direct experimental data remains to be established, the proposed synthetic route offers a clear path for its preparation. The predicted spectroscopic data provides a basis for the characterization of the synthesized compound. The structural similarities to other biologically active molecules suggest that N-(3-benzamidophenyl)-4-bromobenzamide and its analogs could be promising candidates for further investigation in medicinal chemistry and materials science. This guide serves as a starting point for researchers to explore the chemistry and potential applications of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biosynce.com [biosynce.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(3-benzamidophenyl)-4-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-benzamidophenyl)-4-bromobenzamide is a complex benzamide derivative built upon a meta-phenylenediamine scaffold. This class of diacylated phenylenediamines holds significant interest in medicinal chemistry due to the diverse biological activities exhibited by structurally related compounds. This technical guide provides a detailed overview of its chemical identity, a plausible synthetic route with experimental protocols, and a discussion of its potential biological significance based on related structures.

Chemical Identity and Properties

The IUPAC name for the compound is N-(3-benzamidophenyl)-4-bromobenzamide .

Physicochemical Properties:

Table 1: Physicochemical Properties of Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| m-Phenylenediamine | 108-45-2 | C₆H₈N₂ | 108.14 | 64-66 | 282-284 |

| 4-Bromobenzamide | 698-67-9 | C₇H₆BrNO | 200.03 | 190-193 | 309.9 |

| N-(3-aminophenyl)-4-bromobenzamide | 898170-52-0 | C₁₃H₁₁BrN₂O | 291.14 | Not available | 363.9 ± 27.0 (Predicted)[1] |

Synthesis and Experimental Protocols

A direct, published synthetic protocol for N-(3-benzamidophenyl)-4-bromobenzamide is not currently available. However, a logical and feasible synthetic route can be devised based on established organic chemistry principles, proceeding through the key intermediate N-(3-aminophenyl)-4-bromobenzamide.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of N-(3-benzamidophenyl)-4-bromobenzamide.

Experimental Protocol 1: Synthesis of N-(3-aminophenyl)-4-bromobenzamide

This protocol is adapted from general procedures for the selective acylation of diamines.

Materials:

-

m-Phenylenediamine

-

4-Bromobenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure N-(3-aminophenyl)-4-bromobenzamide.

Experimental Protocol 2: Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide

Materials:

-

N-(3-aminophenyl)-4-bromobenzamide

-

Benzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-(3-aminophenyl)-4-bromobenzamide (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.

-

Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford N-(3-benzamidophenyl)-4-bromobenzamide.

Potential Biological Activities and Signaling Pathways

Specific biological data for N-(3-benzamidophenyl)-4-bromobenzamide is not available. However, the benzamide and diacylated phenylenediamine motifs are present in numerous biologically active molecules.

Table 2: Reported Biological Activities of Related Compound Classes

| Compound Class | Biological Activity | Potential Signaling Pathway Involvement |

| Substituted Benzamides | Antitumor, antimicrobial, anti-inflammatory | Histone Deacetylase (HDAC) inhibition, disruption of microbial cell processes |

| Diacylated Phenylenediamines | Antimicrobial, anthelmintic, antioxidant | Inhibition of microbial growth, radical scavenging |

The biological activity of such compounds is highly dependent on the nature and position of the substituents on the aromatic rings. The presence of the bromine atom, a halogen, can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Given the structural similarities to other biologically active benzamides, it is plausible that N-(3-benzamidophenyl)-4-bromobenzamide could be investigated for its potential as an antimicrobial or antitumor agent. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological functions and any associated signaling pathways.

Logical Relationship of Biological Evaluation:

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

N-(3-benzamidophenyl)-4-bromobenzamide is a synthetically accessible molecule that belongs to a class of compounds with demonstrated biological relevance. This technical guide provides a foundational understanding of its chemical nature and a detailed, plausible pathway for its synthesis. While specific experimental data for the final compound is lacking, the information presented on its precursors and related structures offers a solid starting point for researchers interested in exploring its potential applications in drug discovery and development. Further investigation is warranted to characterize its physicochemical properties and to explore its biological activity profile.

References

Technical Guide: Spectral and Synthetic Profile of N-(3-benzamidophenyl)-4-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of N-(3-benzamidophenyl)-4-bromobenzamide, a novel benzamide derivative. Due to the limited availability of direct experimental data for this specific compound, this guide presents a putative synthetic protocol and predicted spectral data based on established chemical principles and analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₅BrN₂O₂ |

| Molecular Weight | 395.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |

| Melting Point | >200 °C (predicted) |

Proposed Synthesis

A plausible and efficient method for the synthesis of N-(3-benzamidophenyl)-4-bromobenzamide involves the acylation of N-(3-aminophenyl)benzamide with 4-bromobenzoyl chloride. This standard amide bond formation reaction is widely used in organic synthesis for its reliability and high yields.

Reaction Scheme:

Figure 1: Proposed synthetic pathway for N-(3-benzamidophenyl)-4-bromobenzamide.

Experimental Protocol

Materials:

-

N-(3-aminophenyl)benzamide

-

4-bromobenzoyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-(3-aminophenyl)benzamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with the dropwise addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-benzamidophenyl)-4-bromobenzamide.

Predicted Spectral Data

The following spectral data are predicted based on the analysis of similar benzamide structures.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Ar-NH-CO (amide) |

| ~10.1 | s | 1H | Ar-NH-CO (amide) |

| ~8.2-7.2 | m | 12H | Aromatic protons |

Rationale: The two amide protons are expected to appear as singlets at downfield chemical shifts due to the deshielding effect of the adjacent carbonyl groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.2-8.2 ppm.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (amide carbonyls) |

| ~140-120 | Aromatic carbons |

| ~128 | C-Br |

Rationale: The amide carbonyl carbons are predicted to resonate around δ 166 ppm. The aromatic carbons will appear in the typical region of δ 120-140 ppm, with the carbon attached to the bromine atom expected around δ 128 ppm.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1530 | Strong | N-H bend (amide II) |

| ~1240 | Medium | C-N stretch |

| ~1010 | Strong | C-Br stretch |

Rationale: The IR spectrum is expected to show characteristic amide bond absorptions, including N-H stretching and bending, and a strong C=O stretching band. A prominent absorption corresponding to the C-Br bond is also anticipated.

Mass Spectrometry

| m/z | Assignment |

| 394/396 | [M]⁺ (molecular ion peak with bromine isotopes) |

| 183/185 | [BrC₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

Rationale: The mass spectrum should exhibit a molecular ion peak with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Fragmentation is likely to occur at the amide bonds, leading to characteristic benzoyl and bromobenzoyl cations.

Experimental Workflow and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of N-(3-benzamidophenyl)-4-bromobenzamide.

Figure 2: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectral properties of N-(3-benzamidophenyl)-4-bromobenzamide. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectral data are derived from the analysis of closely related structures. This information is intended to facilitate further research and development involving this compound. Experimental validation of the presented data is highly recommended.

Mass Spectrometry of N-(3-benzamidophenyl)-4-bromobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(3-benzamidophenyl)-4-bromobenzamide. Due to the absence of publicly available mass spectra for this specific compound, this document presents a theoretical framework for its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The proposed fragmentation pathways are based on established principles of mass spectrometry and data from structurally related molecules. Furthermore, this guide outlines detailed experimental protocols for sample analysis and data acquisition, intended to serve as a practical resource for researchers. All quantitative data, including theoretical fragment masses, are presented in clear, tabular formats. Diagrams illustrating the experimental workflow and a proposed fragmentation pathway are provided to enhance understanding.

Introduction

N-(3-benzamidophenyl)-4-bromobenzamide is a complex amide containing two aromatic rings and two amide linkages. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This guide will delve into the theoretical mass spectrometry of the target compound, offering insights into its expected fragmentation patterns and providing standardized protocols for its analysis.

Molecular and Spectrometric Data

A crucial first step in mass spectrometric analysis is the accurate determination of the molecular formula and mass of the analyte. High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule with high precision.[1][2][3][4][5]

Table 1: Molecular and High-Resolution Mass Data for N-(3-benzamidophenyl)-4-bromobenzamide

| Parameter | Value |

| Molecular Formula | C₂₀H₁₅BrN₂O₂ |

| Average Molecular Weight | 395.25 g/mol |

| Monoisotopic Mass | 394.0317 Da |

| Calculated m/z for [M+H]⁺ | 395.0395 Da |

| Calculated m/z for [M+Na]⁺ | 417.0214 Da |

| Calculated m/z for [M-H]⁻ | 393.0239 Da |

Proposed Fragmentation Pathways

The fragmentation of N-(3-benzamidophenyl)-4-bromobenzamide is expected to be influenced by the presence of two amide bonds and the bromine atom. The following sections detail the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[6] The fragmentation of aromatic amides often involves cleavage of the amide bonds and reactions within the aromatic rings.[7][8][9][10]

Table 2: Predicted Key Fragments of N-(3-benzamidophenyl)-4-bromobenzamide under EI-MS

| m/z (Nominal) | Proposed Fragment Ion | Ion Formula |

| 394/396 | Molecular Ion [M]⁺˙ | [C₂₀H₁₅BrN₂O₂]⁺˙ |

| 289/291 | [M - C₇H₅O]⁺ | [C₁₃H₁₀BrN₂O]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

A proposed fragmentation pathway under EI is visualized in the following diagram:

Proposed EI fragmentation of N-(3-benzamidophenyl)-4-bromobenzamide.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules with minimal fragmentation in the source.[11][12][13][14] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information. The fragmentation of protonated N-(3-aminophenyl)benzamide derivatives has been shown to involve interesting rearrangements, which could also be relevant for the target molecule.[15]

Table 3: Predicted Key Fragments of N-(3-benzamidophenyl)-4-bromobenzamide under ESI-MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Ion Formula |

| 395.0395 | [M+H]⁺ | [C₂₀H₁₆BrN₂O₂]⁺ |

| 290.0056 | [M+H - C₇H₅O]⁺ | [C₁₃H₁₁BrN₂O]⁺ |

| 183.9522/185.9502 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ |

| 105.0335 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

Experimental Protocols

The following are generalized protocols for the analysis of N-(3-benzamidophenyl)-4-bromobenzamide using mass spectrometry. Instrument parameters should be optimized for the specific instrument and desired sensitivity.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive and Negative Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Scan Range: m/z 100-600.

-

MS/MS: For fragmentation studies, select the precursor ion of interest (e.g., m/z 395.04) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

-

The general workflow for mass spectrometric analysis is depicted below:

General workflow for mass spectrometric analysis.

Conclusion

References

- 1. fiveable.me [fiveable.me]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry: status and needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of N-(3-benzamidophenyl)-4-bromobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This document provides a comprehensive technical guide for determining the solubility of the compound N-(3-benzamidophenyl)-4-bromobenzamide in various organic solvents. While specific experimental data for this compound is not publicly available, this guide outlines the fundamental principles of solubility, presents a detailed experimental protocol for its determination, and offers a framework for solvent selection and data interpretation.

Introduction: Understanding the Solubility of Aromatic Amides

N-(3-benzamidophenyl)-4-bromobenzamide is a complex aromatic amide. Its solubility is governed by the interplay of its structural features with the properties of the solvent. The molecule possesses multiple aromatic rings, two amide linkages, and a bromine substituent. These features contribute to a rigid, largely nonpolar structure with a high potential for strong intermolecular interactions in the solid state (crystal lattice energy).

The key factors influencing its solubility include:

-

"Like Dissolves Like" Principle : A solute's solubility is highest in a solvent with a similar polarity.[1][2] Given its structure, the compound is expected to be poorly soluble in polar protic solvents like water and more soluble in polar aprotic or nonpolar organic solvents.

-

Intermolecular Forces : The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O).[3][4] Solvents capable of forming hydrogen bonds may enhance solubility. However, the strong self-association of amide molecules through hydrogen bonding can also lead to high crystal lattice energy, which must be overcome by the solvent, potentially reducing solubility.[4][5]

-

Molecular Size and Shape : Larger molecules are often less soluble than smaller ones because they require more energy to be surrounded by solvent molecules.[1]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can aid in rational solvent selection.

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters:

-

δd : Energy from dispersion forces.

-

δp : Energy from dipolar intermolecular forces.

The principle is that substances with similar HSP values are likely to be miscible.[6][8] To predict solubility, one would need to determine the HSP values for N-(3-benzamidophenyl)-4-bromobenzamide (which can be estimated using group contribution methods) and compare them to the known HSP values of various solvents. A smaller "distance" between the HSP of the solute and the solvent in the three-dimensional Hansen space suggests higher solubility.

Logical Framework for Solubility

The relationship between the solute, solvent, and resulting solubility can be visualized as a logical flow.

Caption: Logical flow of factors influencing solubility.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method .[1] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation:

-

Add an excess amount of crystalline N-(3-benzamidophenyl)-4-bromobenzamide to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 5 mL).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solid (solute) is achieved.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mole fraction).

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask method.

Data Presentation and Solvent Selection

Quantitative solubility data should be organized systematically for clear comparison. A range of solvents with varying polarities and hydrogen bonding capabilities should be tested.

Table of Potential Organic Solvents for Screening

| Solvent Class | Solvent Example | Polarity Index | H-Bonding Capability | Expected Solubility |

| Nonpolar | Hexane | 0.1 | None | Low |

| Toluene | 2.4 | None | Moderate (due to aromatic interactions) | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Acceptor | Moderate to High |

| Acetone | 5.1 | Acceptor | Moderate to High | |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | High | |

| Acetonitrile (ACN) | 5.8 | Acceptor | Moderate | |

| Dimethylformamide (DMF) | 6.4 | Acceptor | High | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | High | |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | Low to Moderate |

| Ethanol | 4.3 | Donor & Acceptor | Low to Moderate |

Data Summary Table (Template)

Researchers should use the following template to record experimentally determined solubility data for N-(3-benzamidophenyl)-4-bromobenzamide at a specified temperature (e.g., 25°C).

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Toluene | Nonpolar | |||

| e.g., Acetone | Polar Aprotic | |||

| e.g., THF | Polar Aprotic | |||

| e.g., DMF | Polar Aprotic | |||

| e.g., DMSO | Polar Aprotic | |||

| e.g., Methanol | Polar Protic |

Conclusion

Determining the solubility of N-(3-benzamidophenyl)-4-bromobenzamide requires a systematic experimental approach, such as the isothermal shake-flask method. While its complex aromatic amide structure suggests low aqueous solubility, it is expected to exhibit moderate to high solubility in polar aprotic solvents like THF, DMF, and DMSO. The provided protocols and frameworks offer a robust starting point for researchers to generate reliable and comparable solubility data, which is essential for subsequent process development and formulation activities.

References

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. organic chemistry - Amine vs Amide Solubility - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Crystal Structure Analysis of N-(3-benzamidophenyl)-4-bromobenzamide: Data Not Available

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available data on the crystal structure of N-(3-benzamidophenyl)-4-bromobenzamide. Therefore, the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations, cannot be generated at this time.

The investigation for the crystal structure of N-(3-benzamidophenyl)-4-bromobenzamide, a diamide derivative of 1,3-phenylenediamine, included searches of chemical and crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), as well as broad searches of chemical literature. These efforts did not yield any published reports detailing the synthesis of single crystals or the determination of their three-dimensional structure via X-ray diffraction.

While the searches identified crystal structure analyses for numerous related benzamide derivatives, none corresponded to the specific molecular structure of N-(3-benzamidophenyl)-4-bromobenzamide. The available data pertains to simpler analogues or compounds with different substitution patterns or functional groups.

Without the primary crystallographic information file (CIF), which is the standard format for reporting crystal structure data, it is impossible to provide the core requirements of the request, such as:

-

Crystallographic Data Tables: Information on the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles is not available.

-

Structure Refinement Details: Parameters like R-factor and goodness-of-fit, which indicate the quality of the crystal structure model, are unknown.

-

Experimental Protocols: The specific methodologies for the synthesis, crystallization, and X-ray data collection for this particular compound have not been published.

-

Molecular and Supramolecular Analysis: A detailed discussion of the molecule's conformation, intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and packing arrangement cannot be conducted.

-

Hirshfeld Surface Analysis: This computational method, used to quantify intermolecular contacts, requires the CIF data as a starting point.

-

Visualizations: Diagrams of workflows and intermolecular interactions are contingent on the availability of structural data.

This report underscores a gap in the existing scientific literature. The crystal structure of N-(3-benzamidophenyl)-4-bromobenzamide has either not been determined or the results have not been made public. For researchers, scientists, and drug development professionals interested in this compound, the next step would be to perform the synthesis and single-crystal X-ray diffraction analysis experimentally.

A Technical Guide to the Thermal Stability Assessment of N-(3-benzamidophenyl)-4-bromobenzamide and Related Aromatic Amides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its shelf-life, formulation strategy, and overall safety and efficacy. This technical guide provides a comprehensive framework for evaluating the thermal properties of N-(3-benzamidophenyl)-4-bromobenzamide, a complex aromatic amide. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document outlines the standard methodologies and presents data from structurally analogous compounds to establish a predictive understanding. Detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are provided, alongside a logical workflow for a comprehensive thermal stability investigation. This guide is intended to equip researchers with the necessary tools to assess the thermal characteristics of this and other similar novel chemical entities.

Introduction to Thermal Stability in Drug Development

Thermal stability is the measure of a substance's ability to resist chemical or physical changes upon exposure to heat. For pharmaceutical compounds, a lack of thermal stability can lead to degradation, resulting in loss of potency, formation of toxic byproducts, and altered physicochemical properties such as solubility and bioavailability. Therefore, a thorough characterization of a compound's thermal behavior is a non-negotiable step in the pre-formulation and drug development process. Key thermal events include melting, crystallization, glass transitions, and decomposition. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for quantifying these properties.[1]

Physicochemical and Thermal Properties of Analogous Compounds

Direct experimental data on the thermal decomposition of N-(3-benzamidophenyl)-4-bromobenzamide is not readily found in peer-reviewed literature. However, an analysis of its structural precursors and related aromatic amides can provide valuable insights into its expected thermal behavior. Aromatic amides are generally known for their high thermal stability due to the resonance stabilization of the amide bond and the rigidity of the aromatic rings.[2][3]

The table below summarizes key thermal data for structurally related compounds. This data serves as a benchmark for estimating the thermal properties of the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Data Source |

| 4-Bromobenzamide | C₇H₆BrNO | 200.03 | 190-193 | 309.9 | [4][5] |

| N-(3-aminophenyl)-4-bromobenzamide | C₁₃H₁₁BrN₂O | 291.14 | Not Reported | 363.9 (Predicted) | [6][7] |

| N-(4-acetylphenyl)-3-bromobenzamide | C₁₅H₁₂BrNO₂ | 318.17 | Not Reported | 380.4 (Predicted) | [8] |

Note: The boiling points for N-(3-aminophenyl)-4-bromobenzamide and N-(4-acetylphenyl)-3-bromobenzamide are predicted values and should be confirmed experimentally.

Experimental Workflow for Thermal Analysis

A systematic approach is essential for accurately characterizing the thermal stability of a novel compound. The following workflow illustrates the logical sequence of experiments and data analysis.

Caption: Workflow for assessing the thermal stability of a pharmaceutical compound.

Detailed Experimental Protocols

The following are standard protocols for conducting TGA and DSC analyses. Instrument parameters should be optimized for the specific compound under investigation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition temperature of materials.[1]

Objective: To determine the temperature at which N-(3-benzamidophenyl)-4-bromobenzamide begins to degrade and to quantify mass loss during thermal events.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of the finely ground, dried sample into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of the major mass loss step is typically reported as the decomposition temperature (T_d).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[9][10]

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_f) of N-(3-benzamidophenyl)-4-bromobenzamide.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Atmosphere: Maintain an inert atmosphere by purging the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating: Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min. This step removes any prior thermal history.

-

Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its crystallization point.

-

Second Heating: Ramp the temperature again at 10 °C/min through the melting transition. The data from this second heating scan is typically used for analysis.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans.

-

Analysis: Analyze the resulting DSC thermogram. The peak of the endotherm corresponds to the melting point (T_m), and the area under the peak is used to calculate the enthalpy of fusion (ΔH_f).

Conclusion

While direct experimental data for N-(3-benzamidophenyl)-4-bromobenzamide remains to be published, this guide establishes a robust framework for its thermal characterization. By leveraging data from analogous structures and employing standardized TGA and DSC protocols, researchers can effectively determine the critical thermal properties of this molecule. The resulting stability profile is essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential pharmaceutical product derived from this compound.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. akjournals.com [akjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromobenzamide 97 698-67-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 898170-52-0 CAS MSDS (N-(3-aminophenyl)-4-bromobenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-(3-aminophenyl)-4-bromobenzamide CAS#: 898170-52-0 [m.chemicalbook.com]

- 8. 333355-27-4 CAS MSDS (N-(4-acetylphenyl)-3-bromobenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. doaj.org [doaj.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of N-(3-benzamidophenyl)-4-bromobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of N-(3-benzamidophenyl)-4-bromobenzamide derivatives. These compounds belong to the broader class of N-phenylbenzamides, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. This document outlines a detailed, two-step synthetic protocol, methodologies for structural elucidation and purity assessment, and a discussion of a potential mechanism of action related to cancer therapy. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

N-phenylbenzamide scaffolds are prevalent in a multitude of biologically active compounds. The structural rigidity and the potential for diverse substitutions on the phenyl rings make them attractive pharmacophores. The introduction of a benzamido group at the meta-position of the aniline ring and a bromine atom on the terminal benzoyl moiety can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Bromine, a heavy halogen, can participate in halogen bonding and enhance binding affinity to protein targets.

Recent studies on similar benzamide derivatives have highlighted their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair.[1] Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. This guide provides the necessary experimental details to synthesize and characterize novel N-(3-benzamidophenyl)-4-bromobenzamide derivatives for further investigation as potential therapeutic agents.

Synthesis Workflow

The synthesis of N-(3-benzamidophenyl)-4-bromobenzamide derivatives is a sequential process that begins with the preparation of key intermediates followed by their coupling to form the final product. The overall workflow is depicted below.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compounds, starting from commercially available precursors.

Synthesis of Intermediate 1: N-(3-aminophenyl)benzamide

The synthesis of this key intermediate is achieved in two steps: acylation of 3-nitroaniline followed by reduction of the nitro group.

Step 1: Synthesis of N-(3-nitrophenyl)benzamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (1 eq.) in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution. If pyridine is not the solvent, add a base like triethylamine (1.2 eq.) to scavenge the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-(3-nitrophenyl)benzamide by recrystallization from ethanol.

Step 2: Synthesis of N-(3-aminophenyl)benzamide

-

To a solution of N-(3-nitrophenyl)benzamide (1 eq.) in ethanol, add iron powder (5 eq.) and a catalytic amount of ammonium chloride in water.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours. The progress of the reduction can be monitored by TLC.

-

After the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the resulting solid in ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-(3-aminophenyl)benzamide as a solid, which can be used in the next step without further purification.

Synthesis of Intermediate 2: 4-Bromobenzoyl chloride

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap, place 4-bromobenzoic acid (1 eq.) and thionyl chloride (2-3 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Distill the remaining residue under reduced pressure to obtain pure 4-bromobenzoyl chloride as a low-melting solid or liquid.[2]

Synthesis of N-(3-benzamidophenyl)-4-bromobenzamide Derivatives

-

Dissolve N-(3-aminophenyl)benzamide (1 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq.) to the solution.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(3-benzamidophenyl)-4-bromobenzamide derivative.

Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. Expected proton signals include aromatic protons in their characteristic regions and two amide N-H singlets.

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide groups (around 1650-1680 cm⁻¹), and C-Br stretching.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature in the mass spectrum.

-

Melting Point (MP): The melting point of the purified solid product should be determined as an indicator of purity.

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values.

Data Presentation

The quantitative data for a representative N-(3-benzamidophenyl)-4-bromobenzamide derivative are summarized in the table below.

| Parameter | Data |

| Molecular Formula | C₂₀H₁₅BrN₂O₂ |

| Molecular Weight | 395.25 g/mol |

| Yield | To be determined experimentally |

| Melting Point | To be determined experimentally (°C) |

| ¹H NMR (DMSO-d₆, δ ppm) | Anticipated signals: 10.4-10.0 (2s, 2x NH), 8.2-7.2 (m, 13H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | Anticipated signals: 166-164 (2x C=O), 140-118 (Ar-C) |

| IR (KBr, cm⁻¹) | Anticipated peaks: ~3300 (N-H), ~1660 (C=O), ~1530 (N-H bend) |

| HRMS (m/z) | [M+H]⁺ calculated for C₂₀H₁₆BrN₂O₂⁺: 395.0400; Found: To be determined |

Potential Biological Activity and Signaling Pathway

Benzamide derivatives have been identified as promising scaffolds for the development of PARP-1 inhibitors.[1][3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication. The inability to repair these double-strand breaks results in synthetic lethality and selective killing of cancer cells.

The proposed mechanism of action for N-(3-benzamidophenyl)-4-bromobenzamide derivatives as PARP-1 inhibitors is illustrated in the following signaling pathway diagram.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of novel N-(3-benzamidophenyl)-4-bromobenzamide derivatives. The outlined protocols are based on established chemical transformations and offer a clear path to obtaining these target compounds. The potential of this class of molecules to act as PARP-1 inhibitors highlights their relevance in the field of oncology drug discovery. Further studies, including in vitro biological evaluation and structure-activity relationship (SAR) analysis, are warranted to explore the full therapeutic potential of these derivatives.

References

The Discovery and Evolution of Novel Benzamide Derivatives: A Technical Guide

Introduction

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a diverse array of therapeutic agents. From their early beginnings as antipsychotic and antiemetic drugs, benzamide derivatives have evolved to encompass a wide range of pharmacological activities, including anticancer, antidiabetic, and anti-infective properties. This in-depth technical guide explores the discovery and history of novel benzamide derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. The following sections detail the quantitative data of key derivatives, in-depth experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action through signaling pathway diagrams.

Data Presentation: A Quantitative Overview of Benzamide Derivatives